Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for (2R)-2-(4-Ethoxyphenyl)propan-1-amine
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for (2R)-2-(4-Ethoxyphenyl)propan-1-amine
Executive Summary & Structural Context
(2R)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral primary amine belonging to the
The introduction of a 4-ethoxy substitution on the phenyl ring significantly alters the molecule's steric bulk and lipophilicity compared to unsubstituted or methoxy-substituted analogs. Furthermore, the (2R) stereocenter dictates the three-dimensional orientation of the ethoxy group within receptor binding pockets, often leading to pronounced stereoselective pharmacodynamics[2]. As a Senior Application Scientist, I have structured this guide to bridge the gap between the theoretical physicochemical properties of this compound and the rigorous, self-validating analytical workflows required to evaluate it in preclinical settings.
Physicochemical Profiling & Causality
Understanding the fundamental physicochemical properties of a molecule is not merely an exercise in data collection; it is the logical foundation for all subsequent assay design, formulation, and pharmacokinetic modeling. The data below is synthesized from structural analysis and baseline data of the closely related methoxy analog (CID 202625)[3].
Quantitative Physicochemical Data
| Property | Value | Derivation Method / Rationale |
| Molecular Formula | C₁₁H₁₇NO | Structural Analysis |
| Molecular Weight | 179.26 g/mol | Computed |
| Monoisotopic Mass | 179.1310 Da | Computed |
| XLogP3 | ~2.0 | Estimated via methoxy analog baseline[3]. The ethoxy group increases lipophilicity, optimizing BBB penetration. |
| pKa (Primary Amine) | 9.8 – 10.1 | in silico prediction. Ensures >99% protonation at physiological pH (7.4). |
| Topological Polar Surface Area | 35.3 Ų | 2D Structure Calculation[3]. Well within the <90 Ų limit for CNS active drugs. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Structural Analysis. |
| Rotatable Bonds | 4 | Structural Analysis. Balances conformational flexibility with binding entropy. |
The "Why" Behind the Data
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Ionization State (pKa ~9.8): The high pKa ensures the primary amine exists almost exclusively as a cation in physiological environments. This is a non-negotiable requirement for aminergic GPCR engagement, as the protonated amine forms a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp103) deep within the TAAR1 binding pocket[1].
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Lipophilicity (XLogP3 ~2.0): By extending the 4-methoxy group to a 4-ethoxy group, the partition coefficient is pushed closer to the optimal range for passive blood-brain barrier (BBB) diffusion. It achieves this without crossing the threshold (LogP > 4) where non-specific protein binding and phospholipid trapping become problematic liabilities.
Analytical & Experimental Workflows
To ensure scientific integrity, every protocol utilized in the evaluation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine must be designed as a self-validating system . This means the assay inherently proves its own reliability through built-in controls and system suitability criteria.
Protocol A: Chiral Purity Determination via HPLC-UV
Causality: The (2R) and (2S) enantiomers can exhibit divergent metabolic clearances and off-target toxicities. Determining the enantiomeric excess (ee%) is a critical quality attribute (CQA) before any in vitro or in vivo testing.
Step-by-Step Methodology:
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Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
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Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The 0.1% DEA is critical to suppress secondary interactions between the basic primary amine and residual surface silanols, preventing peak tailing.
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Sample Preparation: Dissolve the analyte in the mobile phase to a final concentration of 1.0 mg/mL.
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Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; Injection volume of 10 µL.
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Detection: Monitor UV absorbance at 225 nm and 275 nm.
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Calculation: Integrate the peak areas.
.
Self-Validation Mechanism:
Prior to sample analysis, a System Suitability Test (SST) is executed using a racemic reference standard. The run is only validated if the chromatographic resolution (
Fig 1. Chiral HPLC-UV analytical workflow for enantiomeric excess determination.
Protocol B: In Vitro Microsomal Stability & Clearance ( )
Causality: The 4-ethoxy ether linkage is a classic metabolic liability, highly susceptible to O-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Quantifying the intrinsic clearance (
Step-by-Step Methodology:
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Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and 1 µM of the (2R)-analyte in 100 mM potassium phosphate buffer (pH 7.4).
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Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.
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Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.
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Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
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Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
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Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (
) and calculate .
Self-Validation Mechanism: The assay is run concurrently with a high-clearance positive control (Verapamil) to confirm microsomal enzymatic viability. Crucially, a negative control (analyte + microsomes without NADPH) is included to definitively rule out chemical instability or non-CYP-mediated degradation. This satisfies the stringent criteria outlined in the FDA Guidance for In Vitro Metabolism and DDI Studies[5].
Fig 2. Primary Phase I and Phase II metabolic pathways for the target compound.
Pharmacodynamic Mechanisms: TAAR1 Engagement
Beyond its physical properties, the biological utility of (2R)-2-(4-Ethoxyphenyl)propan-1-amine lies in its potential to modulate monoaminergic tone. Unlike classical cell-surface receptors, TAAR1 is predominantly located intracellularly or on presynaptic terminals[1].
The compound enters the presynaptic neuron either via passive diffusion (facilitated by its ~2.0 XLogP3) or active transport via DAT/SERT. Once inside, it binds to TAAR1, triggering a Gs/Gq-protein coupled cascade. This leads to the accumulation of intracellular cAMP and calcium, activating PKA and PKC. The resulting phosphorylation cascade reverses the function of monoamine transporters (promoting efflux) and reduces the firing frequency of dopaminergic and serotonergic neurons[2]. This mechanism is highly sought after for the management of substance use disorders and schizophrenia.
Fig 3. Intracellular TAAR1 G-protein coupled signaling cascade upon ligand binding.
References
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[3] PubChem. "2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625". National Center for Biotechnology Information. URL:[Link]
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[5] U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry". Regulations.gov. URL:[Link]
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[4] U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov. URL:[Link]
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[1] Berry, M. D., et al. (2016). "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications". Frontiers in Neuroscience (via PMC). URL:[Link]
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[2] Wu, R., & Li, J. X. (2021). "Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders". CNS Drugs (via PMC). URL:[Link]
Sources
- 1. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. regulations.gov [regulations.gov]
